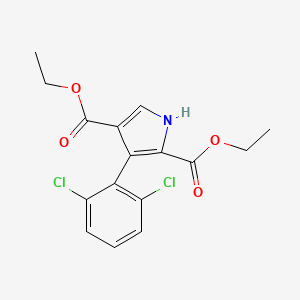![molecular formula C7H7P B12598518 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene CAS No. 632340-40-0](/img/structure/B12598518.png)
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is a unique organophosphorus compound characterized by its bicyclic structure. This compound consists of a phosphorus atom integrated into a bicyclo[2.2.2]octa-2,5,7-triene framework, making it an interesting subject for research in organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene typically involves the reaction of bicyclo[2.2.2]octa-2,5,7-triene with a phosphorus-containing reagent. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phosphorus atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene involves its interaction with various molecular targets. The phosphorus atom can form bonds with metals, making it a useful ligand in catalysis. The bicyclic structure also allows for unique interactions with other molecules, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octa-2,5,7-triene: Lacks the phosphorus atom but shares the bicyclic structure.
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: Contains oxygen atoms in the bicyclic structure along with phosphorus.
Uniqueness
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is unique due to the presence of the phosphorus atom within the bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
632340-40-0 |
|---|---|
Fórmula molecular |
C7H7P |
Peso molecular |
122.10 g/mol |
Nombre IUPAC |
1-phosphabicyclo[2.2.2]octa-2,5,7-triene |
InChI |
InChI=1S/C7H7P/c1-4-8-5-2-7(1)3-6-8/h1-7H |
Clave InChI |
AMAQKLKQYJZECJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CP2C=CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)

![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)

![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)
![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)
![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
